4-Borono-2-isopropoxybenzoic acid
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Overview
Description
4-Borono-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H13BO5 and a molecular weight of 224.02 g/mol . This compound is characterized by the presence of a boronic acid group and an isopropoxy group attached to a benzoic acid core. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-2-isopropoxybenzoic acid typically involves the introduction of the boronic acid group onto a pre-formed benzoic acid derivative. One common method is the borylation of 2-isopropoxybenzoic acid using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the quality standards required for its various applications .
Chemical Reactions Analysis
Types of Reactions
4-Borono-2-isopropoxybenzoic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Formed from oxidation of the boronic acid group.
Scientific Research Applications
4-Borono-2-isopropoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Borono-2-isopropoxybenzoic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic ligand to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-Borono-2-methoxybenzoic Acid: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
4-Borono-2-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The presence of the isopropoxy group can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H13BO5 |
---|---|
Molecular Weight |
224.02 g/mol |
IUPAC Name |
4-borono-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H13BO5/c1-6(2)16-9-5-7(11(14)15)3-4-8(9)10(12)13/h3-6,14-15H,1-2H3,(H,12,13) |
InChI Key |
ZKDZDRHONQQTFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OC(C)C)(O)O |
Origin of Product |
United States |
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